N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of 3-amino-1,2,4-triazole as a key intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase. This binding disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Uniqueness
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features and pharmacological profile. Its combination of a triazoloquinazoline core with a cyclohexyl and methylbutyl substituent enhances its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-13(2)10-11-25-19(28)16-9-8-14(18(27)22-15-6-4-3-5-7-15)12-17(16)26-20(25)23-24-21(26)29/h8-9,12-13,15H,3-7,10-11H2,1-2H3,(H,22,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIAOMXZXLYHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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